molecular formula C10H18N2O2S B2623243 1-(Isobutylsulfonyl)piperidine-4-carbonitrile CAS No. 1409882-97-8

1-(Isobutylsulfonyl)piperidine-4-carbonitrile

Cat. No.: B2623243
CAS No.: 1409882-97-8
M. Wt: 230.33
InChI Key: DQBHCYXHNLOMLI-UHFFFAOYSA-N
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Description

1-(Isobutylsulfonyl)piperidine-4-carbonitrile (CAS 1409882-97-8) is a synthetic organic compound featuring a piperidine ring core that is simultaneously functionalized with an isobutylsulfonyl group and a carbonitrile (nitrile) group. With a molecular formula of C10H18N2O2S and a molecular weight of 230.33 g/mol, this compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . Piperidine sulfonamide derivatives are of significant interest in pharmaceutical research for their potential as key scaffolds in the development of bioactive molecules. Compounds with structural similarities to 1-(Isobutylsulfonyl)piperidine-4-carbonitrile have been investigated in early-stage research for various applications. Notably, benzene-sulfonamide derivatives have been identified as potent inhibitors of Oxidative Phosphorylation (OXPHOS) Complex I, an emerging target for disrupting the metabolism of certain cancer subtypes, such as pancreatic cancer . While the specific biological profile of 1-(Isobutylsulfonyl)piperidine-4-carbonitrile requires further investigation, its structure aligns with those used in the exploration of new therapeutic agents. This compound is exclusively intended for research and development purposes in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(2-methylpropylsulfonyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-9(2)8-15(13,14)12-5-3-10(7-11)4-6-12/h9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBHCYXHNLOMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isobutylsulfonyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with isobutylsulfonyl chloride and a suitable cyanide source. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 1-(Isobutylsulfonyl)piperidine-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Isobutylsulfonyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Isobutylsulfonyl)piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Isobutylsulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 1-(isobutylsulfonyl)piperidine-4-carbonitrile with analogous compounds, emphasizing substituent effects:

Compound Name Substituent(s) Molecular Weight Key NMR Shifts (δ, ppm) LogP (Predicted)
1-(Isobutylsulfonyl)piperidine-4-carbonitrile Isobutylsulfonyl at N1, CN at C4 ~258.3* Piperidine Hα: ~3.5–4.5 (m, 2H) ~2.1†
1-(Methylsulfonyl)piperidine-4-carbonitrile Methylsulfonyl at N1, CN at C4 188.2 Piperidine Hα: 3.4–3.8 (m, 2H) ~0.8
1-(2-Hydroxyethyl)piperidine-4-carbonitrile 2-Hydroxyethyl at N1, CN at C4 154.2 Hα: 2.8–3.2 (m, 2H); OH: ~4.5 (bs) ~0.3
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile 3-Nitropyridin-2-yl at N1, CN at C4 232.2 Aromatic H: ~8.5–7.5 (m) ~1.5
1-(1H-Imidazole-1-carbonyl)piperidine-4-carbonitrile Imidazole-carbonyl at N1, CN at C4 204.2 Imidazole H: 7.0–7.9 (m) ~1.2

*Calculated based on molecular formula (C10H17N2O2S).
†Estimated using fragment-based methods.

Key Observations:

  • Steric Effects : The branched isobutyl chain introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to planar aromatic substituents (e.g., 3-nitropyridinyl).
  • Hydrogen Bonding: Unlike hydroxyethyl or imidazole derivatives, the isobutylsulfonyl group lacks H-bond donors, reducing polar interactions with targets .

Pharmacological Activity

While direct data for the target compound are unavailable, insights can be drawn from related molecules:

  • GAK Inhibition: 1-(6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile () showed IC50 = 94 nM, attributed to aromatic stacking interactions.
  • NOP Receptor Modulation: Piperidine-4-carbonitriles with bulky substituents (e.g., phenalenyl in ) exhibited full agonism, suggesting steric bulk is tolerated.
  • ALDH1A1 Inhibition: Quinoline-based derivatives () achieved oral bioavailability via balanced LogP (~2.0), aligning with the predicted LogP of the target compound.

Biological Activity

1-(Isobutylsulfonyl)piperidine-4-carbonitrile is a piperidine derivative characterized by the presence of an isobutylsulfonyl group and a cyano group at the fourth position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which require further investigation to fully elucidate its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 1-(Isobutylsulfonyl)piperidine-4-carbonitrile can be represented as follows:

  • Chemical Formula : C₁₁H₁₄N₂O₂S
  • Molecular Weight : 238.31 g/mol

The presence of both sulfonyl and cyano groups enhances its reactivity and solubility, making it suitable for various applications in drug discovery.

Anticancer Activity

Piperidine derivatives, including 1-(Isobutylsulfonyl)piperidine-4-carbonitrile, have been explored for their anticancer properties. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. Further research is needed to determine the specific mechanisms by which this compound exerts its effects on cancer cells.

Antimicrobial Properties

Research indicates that piperidine derivatives possess antimicrobial activity. The unique structural features of 1-(Isobutylsulfonyl)piperidine-4-carbonitrile may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents. Investigations into its efficacy against various bacterial strains are warranted.

Comparative Analysis with Similar Compounds

The biological activity of 1-(Isobutylsulfonyl)piperidine-4-carbonitrile can be compared with other structurally related compounds:

Compound NameStructure FeaturesUnique Characteristics
1-(Methylsulfonyl)piperidine-4-carbonitrile Methylsulfonyl instead of isobutylsulfonylPotentially different biological activity
Piperidine-4-carbonitrile Lacks sulfonyl groupSimpler structure, less reactivity
1-(Phenylsulfonyl)piperidine-4-carbonitrile Phenyl instead of isobutylIncreased lipophilicity, different interactions

This table highlights how variations in functional groups can lead to differences in biological activity and reactivity patterns.

Research Findings and Case Studies

While specific case studies on 1-(Isobutylsulfonyl)piperidine-4-carbonitrile are scarce, preliminary studies indicate that compounds with similar structures have shown promise in various pharmacological applications. For instance, research has demonstrated that certain piperidine derivatives can interact with neurotransmitter receptors, which may contribute to their antipsychotic effects.

Q & A

Q. What are the established synthetic routes for 1-(isobutylsulfonyl)piperidine-4-carbonitrile?

The synthesis typically involves functionalizing piperidine derivatives via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React piperidine-4-carbonitrile with isobutylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Microwave-assisted methods (e.g., 120°C in DMSO) can reduce reaction times .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization for high purity (>95%) .

Q. What spectroscopic and analytical methods validate the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, sulfonyl groups exhibit characteristic downfield shifts (~3.0–3.5 ppm for adjacent protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 255.12) and fragmentation patterns .
  • Elemental Analysis : Confirm C, H, N, and S composition within ±0.4% theoretical values .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Poor solubility in water necessitates formulation with co-solvents .
  • Stability : Stable at room temperature in inert atmospheres. Hydrolytic degradation of the nitrile group may occur under prolonged exposure to acidic/alkaline conditions .

Advanced Research Questions

Q. How does the isobutylsulfonyl group influence pharmacological activity compared to other sulfonyl variants?

  • Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, potentially improving binding to targets like kinases or GPCRs. Comparative studies with cyclopropylsulfonyl analogs (e.g., 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile) show altered potency due to steric and electronic differences .
  • Case Study : In NOP receptor agonists, sulfonyl substituents modulate arrestin recruitment efficacy. Isobutyl groups may balance lipophilicity and steric bulk for optimal blood-brain barrier penetration .

Q. What computational strategies optimize reaction pathways for scaled synthesis?

  • Quantum Chemical Modeling : Use DFT calculations to predict transition-state energies and identify rate-limiting steps (e.g., sulfonylation vs. cyanide displacement) .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s workflow combines experimental data with computational predictions to reduce trial-and-error .

Q. How can structural modifications enhance selectivity in kinase inhibition assays?

  • SAR Studies : Replace the isobutylsulfonyl group with bulkier tert-butyl or aromatic sulfonamides to probe steric effects. For example, 1-(phenylsulfonyl) analogs show 10-fold higher selectivity for GAK kinase .
  • Cyanide Functionalization : Convert the nitrile to a primary amine (via LiAlH4_4 reduction) and evaluate changes in target engagement .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
  • Meta-Analysis : Compare datasets across structurally related compounds (e.g., 1-butyl-4-phenylpiperidine-4-carbonitrile) to identify trends in substituent-activity relationships .

Methodological Tables

Table 1 : Key Synthetic Parameters for Isobutylsulfonyl Derivative

ParameterOptimal ConditionReference
Reaction SolventDMSO
Temperature120°C (microwave-assisted)
Purification MethodSilica gel chromatography

Table 2 : Comparative Pharmacological Profiles of Sulfonyl-Piperidine Analogs

CompoundTargetIC50_{50} (nM)Reference
1-(Isobutylsulfonyl)piperidine-4-carbonitrileGAK Kinase85 ± 12
1-(Cyclopropylsulfonyl)piperidine-4-carbonitrileNOP Receptor220 ± 30

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